[Rucl(P-cymene)((S)-tolbinap)]CL
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Overview
Description
“[Rucl(P-cymene)((S)-tolbinap)]CL” is a chiral precious metal catalyst. It has applications in asymmetric hydrogenation and isomerization reactions .
Chemical Reactions Analysis
“[Rucl(P-cymene)((S)-tolbinap)]CL” is used in asymmetric hydrogenation and isomerization reactions . More specific reaction details are not available in the search results.Physical And Chemical Properties Analysis
“[Rucl(P-cymene)((S)-tolbinap)]CL” is a powder . Its molecular weight is 928.88 and its empirical formula is C58H54Cl2P2Ru .Scientific Research Applications
Antiproliferative Activity : A series of ruthenium(II) arene derivatives of thiosemicarbazones ligands, structurally similar to [RuCl(P-cymene)((S)-tolbinap)]Cl, showed significant in vitro antiproliferative activities against various human cancer cell lines. This suggests potential applications in cancer therapy (Su et al., 2015).
Catalysis : Another study demonstrated the use of a ruthenium(II) complex with p-cymene and (S)-2-(anilinomethyl)pyrrolidine in catalysis. These complexes, similar in structure to [RuCl(P-cymene)((S)-tolbinap)]Cl, are known for their potential in catalytic applications, especially in asymmetric synthesis (Aitali et al., 2000).
Molecular Synthesis : Research on the formation of complexes from the cleavage of the P–N bond of a P-coordinated ligand by ROH molecules in a ruthenium(II) complex demonstrates the role of these complexes in facilitating specific molecular syntheses. This is relevant to understanding the chemical behavior of [RuCl(P-cymene)((S)-tolbinap)]Cl (Tribó et al., 2000).
Asymmetric Transfer Hydrogenation : A study on the stereoselective synthesis of optically active pyridyl alcohols via asymmetric transfer hydrogenation used a chiral Ru(II) complex, similar to [RuCl(P-cymene)((S)-tolbinap)]Cl, as a catalyst. This indicates its potential application in producing chiral molecules, which are important in pharmaceutical synthesis (Okano et al., 2000).
Ring-Opening Metathesis Polymerization (ROMP) : New RuCl2(p-cymene)(ER2R′) complexes have been synthesized and used as catalyst precursors for ROMP of various cyclic olefins. These studies help to understand the catalytic properties of ruthenium complexes in polymerization reactions (Jan et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Rucl(P-cymene)((S)-tolbinap)]CL | |
CAS RN |
228120-95-4 |
Source
|
Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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